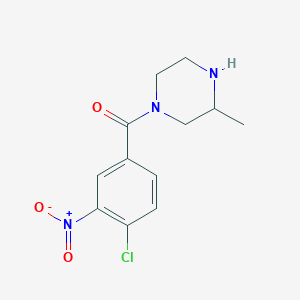

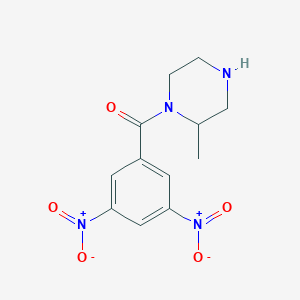

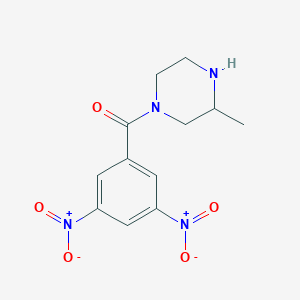

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3,5-Dinitrobenzoyl)-3-methylpiperazine” is a compound that likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The 3,5-dinitrobenzoyl group is a derivative of 3,5-dinitrobenzoic acid, which is a strong acid due to the presence of electron-withdrawing nitro groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a reaction of 3-methylpiperazine with 3,5-dinitrobenzoyl chloride, a derivative of 3,5-dinitrobenzoic acid .Chemical Reactions Analysis

The compound contains a piperazine ring, which is known to participate in various chemical reactions. The 3,5-dinitrobenzoyl group could potentially undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the polar 3,5-dinitrobenzoyl group and the basic piperazine ring. It’s likely to be solid at room temperature .Scientific Research Applications

Serum Creatinine Assay Improvement

The compound has been shown to react with creatinine, leading to improved analytical recovery of creatinine added to serum. This is particularly useful in clinical chemistry where accurate measurement of serum creatinine is crucial for assessing kidney function .

Interference Reduction in Clinical Assays

An “acid-supernate” modification involving 3,5-dinitrobenzoates, which includes 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine, has been found to be less susceptible to interference from known agents compared to traditional picrate procedures. This enhances the reliability of clinical assays .

Chiral Separation in Chromatography

The compound has been utilized in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are critical for the chiral separation of various samples, an essential process in pharmaceutical research and development .

Spectral Resolution of Enantiomers

As a potential chiral solvating agent (CSA), 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine can be used for the spectral resolution of enantiomers via proton nuclear magnetic resonance (1H NMR) spectroscopy. This application is significant in stereochemical analysis and research .

Synthesis of Diastereomeric Compounds

Research indicates that derivatives of 3,5-dinitrobenzoyl, including 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine, can be used to prepare diastereomeric compounds. These compounds have applications in the study of molecular interactions and reaction mechanisms .

Development of Analytical Methods

The compound’s reactivity with creatinine has led to the development of new analytical methods for creatinine measurement, offering greater specificity and precision. This is particularly beneficial for clinical diagnostics and research purposes .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3,5-dinitrobenzoyl chloride, are used in the analysis of organic substances by derivatization . They react with substances to be analyzed, specifically alcohols and amines .

Mode of Action

The mode of action of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine involves its ability to oxidize intramolecular aryl organocuprates, resulting in the formation of biaryl bonds and medium ring structures . This suggests that the compound may interact with its targets through oxidation reactions.

Biochemical Pathways

The compound’s ability to form biaryl bonds and medium ring structures suggests that it may influence pathways involving these structures .

Pharmacokinetics

The compound’s molecular weight (29426 g/mol) and structure suggest that it may have certain pharmacokinetic properties .

Result of Action

The compound’s ability to form biaryl bonds and medium ring structures suggests that it may have certain molecular and cellular effects .

Action Environment

Similar compounds, such as 3,5-dinitrobenzoyl chloride, are known to react in pyridine to bind the hydrogen chloride released .

properties

IUPAC Name |

(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYXMZSPFFPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dinitrobenzoyl)-3-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)

![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)

![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)

![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)

![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)